Masupirdine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Target: Serotonin-6 Receptors

AD is a neurodegenerative disorder characterized by progressive cognitive decline. Researchers believe that targeting specific neurotransmitter receptors in the brain may help manage the symptoms. Serotonin-6 (5-HT6) receptors are a particular area of interest. These receptors are found exclusively in the central nervous system and are thought to play a role in learning and memory [].

Masupirdine acts as a selective antagonist for 5-HT6 receptors. This means it binds to the receptor and prevents other molecules, like serotonin, from activating it. In animal models, blocking 5-HT6 receptors has shown promise in improving cognitive function [].

Clinical Trials

Phase 2 clinical trials have been conducted to assess the efficacy and safety of masupirdine in patients with moderate AD. These trials involved administering masupirdine alongside standard AD medications like donepezil and memantine [].

While the primary endpoints of the trials were not met, researchers conducted exploratory post-hoc analyses. These analyses suggested that masupirdine might be more effective in patients with lower blood plasma concentrations of memantine, another medication used for AD []. This finding suggests a potential interaction between the two drugs and warrants further investigation.

Additional Notes:

- More research is needed to confirm the effectiveness of masupirdine for AD and to determine the optimal dosing regimen.

- The potential interaction between masupirdine and memantine needs further exploration.

Masupirdine, also known as SUVN-502, is a novel compound primarily developed for the treatment of cognitive impairments associated with neurodegenerative disorders, particularly Alzheimer's disease. It functions as a selective antagonist of the serotonin 6 receptor, which plays a crucial role in modulating neurotransmitter release and cognitive functions. The compound was developed by Suven Life Sciences and is currently being evaluated in various clinical trials for its efficacy and safety in treating conditions such as Alzheimer's disease, schizophrenia, and agitation in dementia patients .

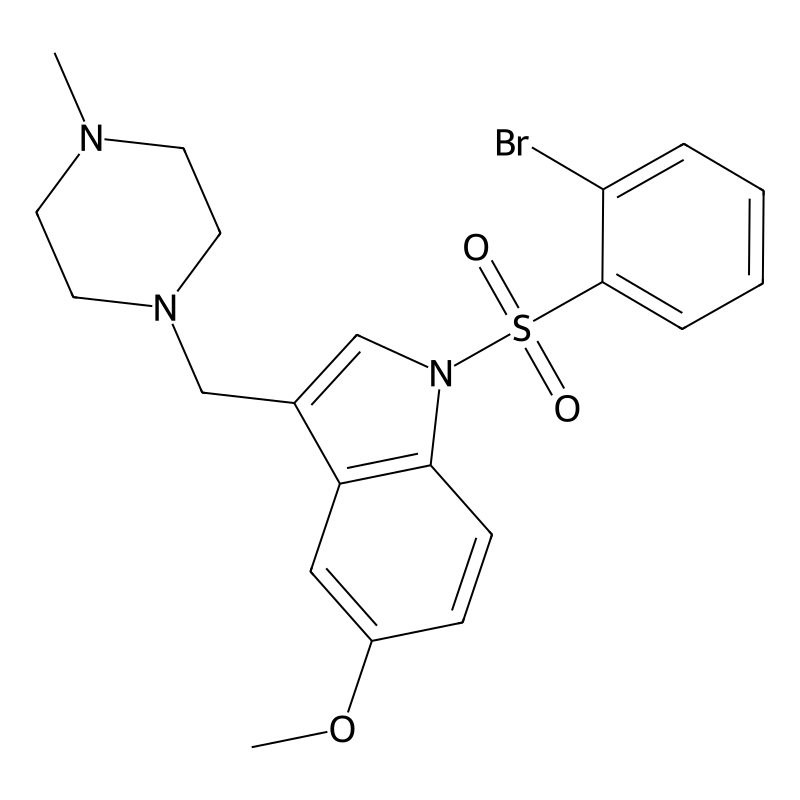

Masupirdine is characterized by its complex chemical structure, which includes an indole core and a piperazine moiety. Its chemical formula is C19H24BrN3O4S, and it is often represented as 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate. The compound undergoes various

The synthesis of masupirdine involves several key steps:

- Formation of the Indole Core: The initial step typically involves constructing the indole framework through cyclization reactions.

- Piperazine Attachment: A piperazine derivative is then introduced to the indole structure via nucleophilic substitution.

- Sulfonylation: The bromophenylsulfonyl group is added to enhance receptor selectivity.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to yield masupirdine in its pure form.

These methods ensure that the compound retains its desired pharmacological properties while achieving high purity levels suitable for clinical use .

Masupirdine has several potential applications:

- Alzheimer's Disease: Targeted for treating cognitive decline associated with Alzheimer's disease.

- Agitation in Dementia: Evaluated for its effectiveness in reducing agitation and aggression in dementia patients.

- Schizophrenia: Investigated for possible therapeutic effects on cognitive deficits associated with schizophrenia.

- Other Neurodegenerative Disorders: Explored for broader applications in cognition-related disorders .

Masupirdine shares similarities with other compounds targeting serotonin receptors but stands out due to its selective action on the serotonin 6 receptor. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Widely used for Alzheimer's; enhances acetylcholine levels |

| Memantine | NMDA receptor antagonist | Protects against excitotoxicity |

| Sarizotan | Serotonin receptor antagonist | Targets multiple serotonin receptors |

| Lurasidone | Antipsychotic; serotonin-dopamine modulator | Used primarily for schizophrenia |

Masupirdine's unique selectivity for the serotonin 6 receptor may provide specific advantages in treating cognitive dysfunction without the broad side effects associated with other compounds that target multiple neurotransmitter systems .

Binding Affinity and Selectivity for 5-Hydroxytryptamine-6 Receptors

Masupirdine demonstrates exceptional binding characteristics for the human 5-hydroxytryptamine-6 receptor, establishing itself as a highly potent and selective antagonist. The compound exhibits a binding affinity with a Ki value of 2.04 nanomolar for the human 5-hydroxytryptamine-6 receptor [1] [2] [3]. This high-affinity binding profile positions masupirdine among the most potent 5-hydroxytryptamine-6 receptor antagonists developed for therapeutic applications.

Radioligand Displacement Assays and Ki Determination

The binding affinity of masupirdine has been rigorously characterized through radioligand displacement assays, which represent the gold standard methodology for determining receptor binding parameters. These assays utilize radiolabeled ligands to measure the competitive displacement of bound radioactive compounds by test substances, allowing for precise quantification of binding affinity through Ki determination [4] [5].

Radioligand binding assays provide sensitive and quantitative information about receptor expression and affinity for various ligands, making them essential for drug structure-activity studies and fundamental receptor research [5]. The methodology employs three basic protocols: saturation binding assays to determine receptor density and radioligand affinity, competitive displacement assays to measure Ki values of non-radioactive compounds, and kinetic binding assays to assess association and dissociation rates [5].

For masupirdine, the Ki value of 2.04 nanomolar was determined through competitive radioligand binding assays using appropriate radioligands for the human 5-hydroxytryptamine-6 receptor [1] [2]. The Ki value represents the equilibrium dissociation constant derived from the Cheng-Prusoff equation, which corrects for the concentration of radioligand used in the assay [6] [7]. This correction is essential because IC50 values obtained directly from displacement curves are influenced by radioligand concentration, whereas Ki values represent the true binding affinity independent of assay conditions.

The accuracy of Ki determinations depends on achieving binding equilibrium, which requires sufficient incubation time for high-affinity ligands with slow dissociation rates [5]. Masupirdine's nanomolar affinity indicates tight binding to the 5-hydroxytryptamine-6 receptor, suggesting slow dissociation kinetics that would necessitate extended incubation periods to ensure accurate measurement of binding parameters.

Cross-Reactivity with Other Serotonin Receptor Subtypes

Masupirdine exhibits remarkable selectivity for the 5-hydroxytryptamine-6 receptor over other serotonin receptor subtypes, demonstrating minimal cross-reactivity across the broader serotonin receptor family. The compound shows greater than 1200-fold selectivity for the 5-hydroxytryptamine-6 receptor compared to the 5-hydroxytryptamine-2A receptor [8] [9] [10] [11]. This exceptional selectivity profile represents a significant differentiating feature compared to other 5-hydroxytryptamine-6 receptor antagonists that have been developed for clinical applications.

The selectivity profile extends beyond the 5-hydroxytryptamine-2A receptor to encompass comprehensive screening against over 100 different molecular targets, including receptors, enzymes, peptides, growth factors, ion channels, steroids, immunological factors, second messengers, and prostaglandins [3]. This broad selectivity assessment confirms that masupirdine's pharmacological activity is highly focused on the 5-hydroxytryptamine-6 receptor with minimal off-target interactions.

Cross-reactivity studies have demonstrated that masupirdine maintains high selectivity over other serotonin receptor subtypes including 5-hydroxytryptamine-1A and 5-hydroxytryptamine-7 receptors [12]. The minimal cross-reactivity with these related serotonin receptors is particularly important given the distinct physiological roles and signaling pathways associated with different serotonin receptor subtypes. The 5-hydroxytryptamine-2A receptor, for instance, mediates different downstream effects compared to the 5-hydroxytryptamine-6 receptor, and unwanted activation or inhibition of this receptor could lead to undesired side effects [13].

The selectivity profile of masupirdine over the 5-hydroxytryptamine-2A receptor is especially significant because many psychotropic agents bind to multiple serotonin receptor subtypes, often leading to complex pharmacological profiles with diverse therapeutic and adverse effects [13]. The clean selectivity profile of masupirdine reduces the likelihood of off-target effects mediated through other serotonin receptors, potentially improving the therapeutic window and reducing side effect burden.

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, Excretion

Masupirdine demonstrates favorable pharmacokinetic properties that support its clinical development as an orally administered therapeutic agent. The compound exhibits good oral bioavailability and distribution characteristics that enable effective systemic exposure and target tissue penetration [14] [3].

The absorption characteristics of masupirdine support once-daily oral dosing, as evidenced by clinical studies demonstrating suitable pharmacokinetic profiles following single and repeated administration in healthy human subjects [14] [15]. Phase 1 evaluation of safety and pharmacokinetics has been completed, confirming the compound's suitability for oral administration and providing the foundation for Phase 2 proof-of-concept studies [3].

Food, gender, and age have been shown to have no significant effects on masupirdine pharmacokinetics, indicating robust and predictable absorption characteristics across diverse patient populations [8] [16]. This lack of demographic influence on pharmacokinetic parameters simplifies dosing considerations and supports consistent therapeutic exposure across different patient groups.

The distribution profile of masupirdine enables effective tissue penetration to reach target sites within the central nervous system. The compound demonstrates brain penetrant properties, which is essential for therapeutic activity at centrally located 5-hydroxytryptamine-6 receptors [17] [14] [3]. The brain penetration capability has been confirmed through functional studies demonstrating procognitive effects in various animal models, indicating that therapeutically relevant concentrations are achieved at the target site [14] [1].

Regarding metabolism, masupirdine likely undergoes hepatic biotransformation through standard Phase I and Phase II metabolic pathways, consistent with typical small molecule drugs [18] [19]. While specific cytochrome P450 enzymes involved in masupirdine metabolism have not been fully characterized in the available literature, the compound's pharmacokinetic profile suggests predictable hepatic metabolism that does not compromise its therapeutic utility.

The excretion pathway for masupirdine follows typical patterns for small molecule pharmaceuticals, with elimination likely occurring primarily through renal excretion of metabolites and potentially unchanged drug [20] [21]. The pharmacokinetic properties support once-daily dosing regimens, indicating appropriate half-life characteristics for sustained therapeutic activity [8] [16].

Blood-Brain Barrier Permeability and Central Nervous System Penetration

Masupirdine possesses confirmed blood-brain barrier permeability, enabling effective central nervous system penetration essential for therapeutic activity at brain-localized 5-hydroxytryptamine-6 receptors [17] [14]. The compound is characterized as brain penetrant, distinguishing it from many pharmaceutical agents that exhibit poor central nervous system access [14].

Blood-brain barrier penetration is a critical requirement for compounds targeting central nervous system disorders, as the blood-brain barrier represents a highly selective filtration system that restricts passage of most molecules from systemic circulation into brain tissue [22] [23]. The blood-brain barrier limits penetration of more than 98 percent of pharmaceutical compounds, making successful central nervous system drug development particularly challenging [23].

The brain penetrant properties of masupirdine have been functionally validated through demonstrated procognitive effects in various animal behavioral models, including object recognition tasks, water maze studies, and radial arm maze assessments [1]. These functional studies confirm that masupirdine achieves therapeutically relevant brain concentrations sufficient to modulate 5-hydroxytryptamine-6 receptor activity and produce measurable cognitive effects.

Central nervous system penetration studies have demonstrated that masupirdine can effectively cross the blood-brain barrier and distribute within brain tissue to reach target receptors [14]. The compound's ability to penetrate the central nervous system enables direct interaction with 5-hydroxytryptamine-6 receptors located predominantly in brain regions important for learning, memory, and cognitive function [24] [14].

The blood-brain barrier permeability characteristics of masupirdine support its therapeutic potential for treating cognitive disorders and neuropsychiatric symptoms associated with neurodegenerative diseases [14] [25]. The confirmed central nervous system access distinguishes masupirdine from compounds that may demonstrate high affinity for 5-hydroxytryptamine-6 receptors in peripheral assays but lack the ability to reach central targets at therapeutically relevant concentrations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

MeSH Pharmacological Classification

Other CAS

Dates

The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update

Rita Khoury, Noam Grysman, Jake Gold, Kush Patel, George T GrossbergPMID: 29848076 DOI: 10.1080/13543784.2018.1483334

Abstract

Despite recent advances in Alzheimer's disease (AD) research, no breakthrough treatments have been discovered. Cholinesterase inhibitors and the NMDA-receptor antagonist memantine are currently the two approved symptomatic treatments for AD. 5-HT6 receptor antagonism has recently emerged as a promising treatment strategy to improve cognition in AD, with a modest side-effect profile.5-HT6 receptors, exclusively found in the central nervous system, modulate primarily GABA and glutamate levels, facilitating the secondary release of other neurotransmitters including dopamine, noradrenaline, and acetylcholine, all of which are compromised in AD. This review discusses findings of preclinical and phase I-III clinical trials conducted with three major 5-HT6 receptor antagonists: idalopirdine, intepirdine, and SUVN-502, in the field of AD.

Despite early positive findings, larger phase-III trials have failed to demonstrate any statistically significant impact on cognition for both idalopirdine and intepirdine, as adjunct to cholinesterase inhibitors. Paradoxically, 5-HT6 receptor agonists have also been shown to have cognitive enhancing properties. Thus, a better understanding of the mechanism of action of the 5-HT6 receptor and its ligands is warranted. Investigating 5-HT6 receptor partial or inverse agonists may be promising in future AD trials.

Postoperative adjuvant therapy for resectable early non-small cell lung cancer: A protocol for a systematic review and meta-analysis

Tianci Chai, Peipei Zhang, Yuhan Lin, Zhenyang Zhang, Wenwei Lin, Mingqiang Kang, Jiangbo LinPMID: 31348250 DOI: 10.1097/MD.0000000000016468

Abstract

Lung cancer is one of the most common malignant tumors, and non-small cell lung cancer (NSCLC) accounts for about 85% of lung cancer diagnosed. For patients with resectable early stage non-small cell lung cancer, routine postoperative adjuvant therapy can significantly prolong overall patient survival and reduce the risk of cancer recurrence. With the emergence and maturity of molecular targeted therapy and immunotherapy, the postoperative chemotherapy strategy of lung cancer patients has changed a lot. To evaluate the efficacy of postoperative adjuvant therapy (platinum-based chemotherapy, platinum-based chemotherapy plus molecular targeted therapy, platinum-based chemotherapy plus anti-angiogenic agents, or platinum-based chemotherapy plus immunotherapy) with or without radiotherapy for patients with NSCLC, we will conduct a systematic review and meta-analysis of the published or unpublished relevant randomized controlled trials.We will search PubMed (Medline), Embase, Google Scholar, Cancerlit, and the Cochrane Central Register of Controlled Trials for related studies published without language restrictions before June 20, 2019. Two review authors will search and assess relevant studies independently. Randomized controlled trials (RCTs) and quasi-RCTs studies will be included. We will perform subgroup analysis in different methods of postoperative adjuvant therapy for patients with resectable early NSCLC. Because this study will be based on published or unpublished records and studies, there is no need for ethics approval.

The results of this study will be published in a peer-reviewed journal.

This study will comprehensively compare the efficacy of platinum-based chemotherapy with that of molecular targeted therapy and immunotherapy for patients after surgery with resectable early NSCLC. Since large-sample randomized trials meeting the inclusion criteria of this study may be insufficient, we will consider incorporating some high-quality small-sample-related trials, which may lead to high heterogeneity and affect the reliability of the results.

Development and validation of sensitive LC-MS/MS method for the quantification of SUVN-502 and its metabolite and its application for first in human pharmacokinetic study

Ramakrishna Nirogi, Devender Reddy Ajjala, Raghupathi Aleti, Lakshmiprasanna Rayapati, Hanumanth Rao Pantangi, Rajesh Kumar Boggavarapu, Naga Surya Prakash PadalaPMID: 28734271 DOI: 10.1016/j.jpba.2017.04.005

Abstract

A sensitive and rapid LC-MS/MS method was developed and validated for the quantification of SUVN-502 and M1 of SUVN-502, a 5-HTreceptor antagonist for the treatment of dementia associated with Alzheimer's disease. Following solid-phase extraction, SUVN-502 and M1 of SUVN-502 and IS were eluted with 10mM ammonium acetate (pH 4.0) and acetonitrile using a rapid gradient program on reverse phase column. Multiple reaction monitoring mode was used to monitor the respective transitions of m/z 478.2→377.7 for SUVN-502 and m/z 464.1→377.7 for M1 of SUVN-502. The assay exhibited a linear dynamic range of 10-10000pg/mL for SUVN-502 and 20-20000pg/mL for M1 of SUVN-502 in human plasma. Acceptable precision and accuracy were obtained for concentrations over the standard curve range. The within batch accuracy and precision were within acceptable limits. All the other validation parameters were within the acceptable limits. The validated method was applied to analyze human plasma samples obtained from a human pharmacokinetic study consisting single and multiple ascending doses.

Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT

Ramakrishna Nirogi, Anil Shinde, Rama Sastry Kambhampati, Abdul Rasheed Mohammed, Sangram Keshari Saraf, Rajesh Kumar Badange, Thrinath Reddy Bandyala, Venugopalarao Bhatta, Kumar Bojja, Veena Reballi, Ramkumar Subramanian, Vijay Benade, Raghava Choudary Palacharla, Gopinadh Bhyrapuneni, Pradeep Jayarajan, Vinod Goyal, Venkat JastiPMID: 28212021 DOI: 10.1021/acs.jmedchem.6b01662

Abstract

Optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HTR) antagonists resulted in identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (5al, SUVN-502) as a clinical candidate for potential treatment of cognitive disorders. It has high affinity at human 5-HT

R (K

= 2.04 nM) and selectivity over 100 target sites which include receptors, enzymes, peptides, growth factors, ion channels, steroids, immunological factors, second messengers, and prostaglandins. It has high selectivity over 5-HT

receptor. It is orally bioavailable and brain penetrant with robust preclinical efficacy. The combination of 5al, donepezil, and memantine (triple combination) produces synergistic effects in extracellular levels of acetylcholine in the ventral hippocampus. Preclinical efficacy in triple combination and high selectivity over 5-HT

receptors are the differentiating features which culminated in selection of 5al for further development. The Phase-1 evaluation of safety and pharmacokinetics has been completed, allowing for the initiation of a Phase-2 proof of concept study.

Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502, in Healthy Young Adults and Elderly Subjects

Ramakrishna Nirogi, Koteshwara Mudigonda, Gopinadh Bhyrapuneni, Nageswara Rao Muddana, Vinod Kumar Goyal, Santosh Kumar Pandey, Raghava Choudary PalacharlaPMID: 29380267 DOI: 10.1007/s40261-018-0618-4

Abstract

SUVN-502, a selective 5-HT6 receptor antagonist, was found to be active in preclinical models of cognitive deterioration suggesting a potential role in the treatment of dementia related to Alzheimer's disease. The objective of this study was to characterize the safety, tolerability and pharmacokinetics of SUVN-502 in healthy young adults and elderly subjects following single and multiple oral doses.Single doses (5, 15, 50, 100 and 200 mg SUVN-502) and multiple doses (50, 100 and 130 mg SUVN-502 once daily for 7 days) were evaluated in healthy young adults and multiple doses (50 and 100 mg SUVN-502 once daily for 14 days) were evaluated in elderly subjects using randomized, double-blind, placebo-controlled, dose-escalating study designs. The effect of food, gender and age on SUVN-502 pharmacokinetics (100 mg single dose) was evaluated using an open-label, two-period, randomized, fed and fasted in a crossover design. SUVN-502 and M1 (major metabolite of SUVN-502) were monitored using validated analytical methods.

SUVN-502 is safe and well tolerated up to the highest tested single dose of 200 mg in healthy young adults and multiple doses up to 130 mg for 7 days and 100 mg for 14 days in healthy young adults and elderly subjects, respectively. Exposures of SUVN-502 and M1 were more than dose-proportional over the evaluated dose range. Food and gender did not have a clinically meaningful effect on SUVN-502 exposure. The mean SUVN-502 total (AUC

, and AUC

) and peak exposures (C

) were 2.9- and 2.2-fold higher, respectively, in elderly subjects compared to young subjects. Steady-state was achieved for SUVN-502 and M1 within 7 days after once-daily dosing of SUVN-502.

SUVN-502 exhibited an acceptable safety, tolerability and pharmacokinetic profile in healthy young adults and elderly subjects. Based on the above results, 50 and 100 mg once-daily doses of SUVN-502 were advanced to Phase 2 evaluation in patients with moderate AD.

SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization

Ramakrishna Nirogi, Renny Abraham, Vijay Benade, Rajesh B Medapati, Pradeep Jayarajan, Gopinadh Bhyrapuneni, NageswaraRao Muddana, Venkat R Mekala, Ramkumar Subramanian, Anil Shinde, Ramasastry Kambhampati, Venkat JastiPMID: 29847336 DOI: 10.1097/FBP.0000000000000414